3-(2-Bromo-4-methylphenyl)propanal

Description

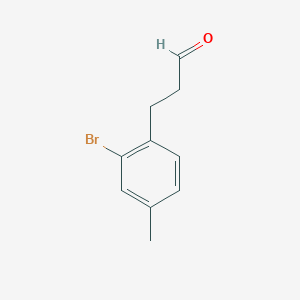

3-(2-Bromo-4-methylphenyl)propanal is an organobromine compound characterized by a propanal backbone substituted with a 2-bromo-4-methylphenyl group. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.0072 g/mol (HRMS data) . The compound is synthesized via oxidation of its corresponding alcohol enantiomers, yielding specific rotations of [α]²² = ±166° (in CHCl₃), highlighting its chiral nature . This aldehyde is a key intermediate in stereoselective organic syntheses, particularly in the preparation of complex heterocycles and pharmaceutical precursors. Its bromine substituent enhances electrophilic reactivity, making it valuable for cross-coupling reactions and further functionalization.

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

3-(2-bromo-4-methylphenyl)propanal |

InChI |

InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-7H,2-3H2,1H3 |

InChI Key |

QFQHSCMKNYWNMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylpropiophenone followed by a series of reactions to introduce the aldehyde group. One common method involves the continuous bromination of p-cresol to produce 2-bromo-4-methylphenol, which is then subjected to further reactions to obtain the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and minimize side reactions. The continuous bromination method, for example, ensures high selectivity and efficiency by accurately measuring and mixing reactants, maintaining appropriate reaction times, and controlling temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(2-Bromo-4-methylphenyl)propanoic acid.

Reduction: 3-(2-Bromo-4-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propanal has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Bromo-4-methylphenyl)propanal with four analogous compounds, emphasizing structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

3-(Methylthio)propanal Structural Difference: Replaces the bromo-methylphenyl group with a methylthio (-SCH₃) moiety. Functional Impact: The sulfur atom in the methylthio group contributes to its low odor threshold (0.1–1 ppb), making it a critical aroma compound in foods like roasted peanuts and fermented products. It imparts meaty, cooked potato, and nutty notes . Reactivity: The aldehyde group allows participation in Maillard reactions, generating heterocyclic aroma compounds (e.g., thiazoles) during thermal processing .

3-(2-Bromo-4-fluorophenyl)propanoic Acid Structural Difference: Substitutes the methyl group with fluorine and replaces the aldehyde with a carboxylic acid. Functional Impact: The electron-withdrawing fluorine enhances acidity (pKa ~3–4) and solubility in polar solvents. This compound is used as a building block in drug design, leveraging bromine for Suzuki-Miyaura couplings .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid Structural Difference: Features an ethyl group at the 4-position and a methyl branch on the propanoic acid chain. Functional Impact: The ethyl and methyl groups induce steric hindrance, affecting crystallization. Single-crystal X-ray studies confirm a planar aromatic ring and intermolecular hydrogen bonding, relevant for solid-state applications .

Enantiomers of this compound

- The (R)- and (S)-enantiomers exhibit identical NMR profiles but opposite optical rotations ([α] = ±166°). This chirality is critical in asymmetric catalysis and enantioselective drug synthesis, where stereochemistry dictates biological activity .

Physicochemical and Application Comparisons

Volatility and Stability :

- The aldehyde group in this compound increases volatility compared to its carboxylic acid analogs (e.g., and ). However, bromine’s molecular weight reduces volatility relative to 3-(methylthio)propanal.

- Atmospheric studies of propanal derivatives (e.g., ) suggest rapid degradation via oxidation, whereas brominated analogs exhibit greater stability due to C-Br bond strength.

Synthetic Utility :

- Brominated aldehydes like this compound are pivotal in palladium-catalyzed cross-couplings (e.g., Heck, Suzuki), whereas 3-(methylthio)propanal is more relevant in flavor chemistry.

- Carboxylic acid derivatives () are preferred for salt formation and coordination chemistry due to their acidic protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.